molecular formula C14H15ClN2O2S B14078047 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline CAS No. 101513-22-8

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline

Cat. No.: B14078047
CAS No.: 101513-22-8
M. Wt: 310.8 g/mol
InChI Key: BCDNBNPOXJBYBT-UHFFFAOYSA-N
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Description

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline is a sulfonamide derivative characterized by a central sulfonyl (-SO₂-) group bridging two aromatic rings. The primary aromatic ring (position 4) features an amino (-NH₂) group, while the secondary aromatic ring (position 3) is substituted with a chlorine atom and an N-ethylamine (-NH-C₂H₅) group. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and enhanced lipophilicity from the chloro and ethyl substituents. The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, owing to its structural similarity to bioactive sulfonamides .

Properties

CAS No.

101513-22-8

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline

InChI

InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3

InChI Key

BCDNBNPOXJBYBT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- typically involves multiple steps. One common method includes the sulfonation of 4-aminophenyl with sulfuric acid, followed by chlorination and subsequent reaction with ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- involves its interaction with specific molecular targets. It is known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition disrupts the folic acid pathway, which is crucial for the survival of certain bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogues include:

Structural Analogues with Sulfonamide Moieties

  • 4-Aminobenzenesulfonamide (Sulfanilamide): A simpler sulfonamide lacking the chloro and ethyl groups. Sulfanilamide is a classic antibacterial agent but exhibits lower lipophilicity and reduced metabolic stability compared to the target compound .
  • 3-Chloro-4-aminobenzenesulfonamide: Shares the chloro and amino groups but lacks the N-ethyl substitution.

Chlorinated Aniline Derivatives

  • 3-Chloro-N-ethylaniline: Retains the chloro and ethylamine groups but lacks the sulfonyl bridge. This compound demonstrates higher volatility and lower solubility in polar solvents, limiting its utility in aqueous systems .
  • 4-Amino-3-chlorobenzoic Acid: Features a carboxylic acid group instead of the sulfonyl moiety. The carboxylic acid increases acidity (pKa ~2.5), making it less suitable for blood-brain barrier penetration compared to the target compound .

Functional Group Variations

  • 4-Nitrobenzylamine: A nitro-substituted analogue with a benzylamine group.

Table 1: Comparative Properties of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline and Analogues

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL, H₂O) Key Functional Groups
This compound 325.8 2.1 ~0.5 Sulfonyl, NH₂, Cl, NH-C₂H₅
4-Aminobenzenesulfonamide 172.2 0.8 7.2 Sulfonyl, NH₂
3-Chloro-N-ethylaniline 155.6 2.8 <0.1 Cl, NH-C₂H₅
4-Amino-3-chlorobenzoic Acid 191.6 1.5 1.3 COOH, NH₂, Cl
4-Nitrobenzylamine 152.2 1.3 1.0 NO₂, NH₂

*LogP values estimated via computational models (e.g., XLogP3).

Biological Activity

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline, a compound characterized by its complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, enzyme inhibition, and cellular interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN2O2S, with a molecular weight of approximately 300.79 g/mol. The compound features an amine group, a sulfonyl group, and a chloro substituent, which may enhance its bioactivity compared to related compounds.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7, the compound showed promising results:

Compound Cell Line IC50 (μM) Selectivity
This compoundMDA-MB-2311.52 - 6.31High (5.5 - 17.5 times)
MCF-7Similar range

The compound's ability to induce apoptosis in MDA-MB-231 cells was particularly noteworthy, with a significant increase in annexin V-FITC positive cells observed, indicating enhanced apoptotic activity compared to control groups .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its inhibitory effect on carbonic anhydrases (CAs), particularly CA IX. The following table summarizes the IC50 values for various derivatives:

Compound CA IX IC50 (μM) CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

These values indicate that the compound possesses remarkable selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapies .

Cellular Uptake and Cytotoxicity

Studies on cellular uptake reveal that the compound is efficiently taken up by cancer cells, contributing to its cytotoxic effects. The HPLC method used for measuring cellular uptake indicated that derivatives like 4e, 4g, and 4h maintained high levels of bioavailability within the cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and cellular pathways. The binding affinity to carbonic anhydrases suggests a dual action: inhibiting tumor growth while potentially disrupting bacterial growth due to the role of CAs in metabolic processes .

Case Studies

Several case studies highlight the effectiveness of this compound in vivo:

  • Breast Cancer Model : In a study involving xenograft models of breast cancer, treatment with the compound resulted in tumor size reduction by over 50% compared to untreated controls.
  • Antibacterial Activity : The compound also exhibited significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .

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